molecular formula C13H18ClNO2 B6264067 rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans CAS No. 2307784-10-5

rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans

Cat. No. B6264067
CAS RN: 2307784-10-5
M. Wt: 255.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans (Rac-Methyl-BCH) is a chiral derivative of the pyrrolidine family of compounds and is widely used in the field of synthetic organic chemistry. Rac-Methyl-BCH is also known as racemic methyl benzoate and is a white crystalline solid that is soluble in water and other organic solvents. Rac-Methyl-BCH is a versatile reagent used in a variety of synthetic transformations, including asymmetric synthesis, and is an important building block for the synthesis of chiral drugs and other biologically active compounds.

Mechanism of Action

Rac-Methyl-BCH is a chiral reagent that is used in asymmetric synthesis to convert achiral substrates into chiral products. The mechanism of action involves the formation of a chiral transition state that is stabilized by the presence of the rac-methyl-BCH. The reaction proceeds via a nucleophilic addition of the rac-methyl-BCH to the achiral substrate, followed by a proton transfer to the carbonyl group of the substrate. The resulting product is then a chiral product with the desired optical activity.
Biochemical and Physiological Effects
Rac-Methyl-BCH has been studied for its potential biochemical and physiological effects. Studies have shown that Rac-Methyl-BCH is able to modulate the activity of various enzymes, including cytochrome P450 enzymes, and can inhibit the activity of certain enzymes involved in the metabolism of drugs. Rac-Methyl-BCH has also been shown to have anti-inflammatory and anti-cancer properties, and to be an effective inhibitor of certain protein kinases.

Advantages and Limitations for Lab Experiments

The use of Rac-Methyl-BCH in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and can be easily synthesized from readily available starting materials. Rac-Methyl-BCH is also a highly effective reagent for asymmetric synthesis, and can be used to synthesize chiral compounds with high optical purity. The main limitation of Rac-Methyl-BCH is that it is not very soluble in water, and must be used in a two-phase system for the reaction to take place.

Future Directions

Rac-Methyl-BCH has a wide range of applications in the field of synthetic organic chemistry, and has the potential to be used in the synthesis of a variety of compounds. Future research should focus on the development of new methods for the synthesis of Rac-Methyl-BCH, and on the development of new applications for Rac-Methyl-BCH in the synthesis of chiral drugs and other biologically active compounds. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of Rac-Methyl-BCH, as well as its potential applications in the field of drug discovery.

Synthesis Methods

Rac-Methyl-BCH is synthesized by the reaction of racemic methyl benzoate and hydrochloric acid. The reaction is carried out in a two-phase system, with the organic phase containing racemic methyl benzoate, and the aqueous phase containing hydrochloric acid. The reaction is carried out at room temperature and the reaction mixture is stirred for a period of two to three hours. The reaction mixture is then filtered and the filtrate is concentrated to give a white crystalline solid. The solid is then recrystallized from ethyl acetate to give a white crystalline solid of Rac-Methyl-BCH.

Scientific Research Applications

Rac-Methyl-BCH is widely used in the field of synthetic organic chemistry as a reagent for the synthesis of various compounds. It is used in the synthesis of chiral drugs and other biologically active compounds, and is also used in the synthesis of chiral alcohols, amines, and carboxylic acids. Rac-Methyl-BCH has also been used in the synthesis of optically active polymers and in the synthesis of chiral catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans involves the reaction of (R)-phenylglycinol with benzyl bromide to form (R)-1-benzyl-2-amino-1-phenylethanol. This intermediate is then reacted with methyl acrylate to form rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate. The final step involves the reaction of the pyrrolidine intermediate with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "(R)-phenylglycinol", "benzyl bromide", "methyl acrylate", "hydrochloric acid" ], "Reaction": [ "(R)-phenylglycinol + benzyl bromide -> (R)-1-benzyl-2-amino-1-phenylethanol", "(R)-1-benzyl-2-amino-1-phenylethanol + methyl acrylate -> rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate", "rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate + hydrochloric acid -> rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans" ] }

CAS RN

2307784-10-5

Product Name

rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans

Molecular Formula

C13H18ClNO2

Molecular Weight

255.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.